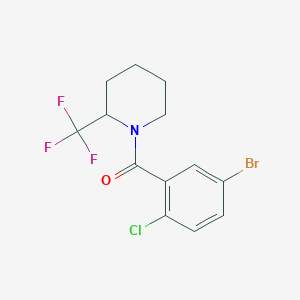
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O and a molecular weight of 238.63 g/mol . This compound is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene typically involves the reaction of 2-chloro-3-(trifluoromethyl)phenol with isopropyl alcohol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the isopropoxy group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions may involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the chloro group.
Oxidation Reactions: Products include carbonyl compounds such as ketones or aldehydes.
Reduction Reactions: Products include alcohols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene depends on its specific application and the target molecules it interacts with. In chemical reactions, the compound can act as a nucleophile or electrophile, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological or medicinal applications are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Similar structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar structure but lacks the isopropoxy group and has different reactivity.
1-Chloro-2-(trifluoromethyl)benzene: Similar structure but lacks the isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-3-(trifluoromethyl)benzene is unique due to the presence of both the isopropoxy and trifluoromethyl groups, which impart specific chemical and physical properties. These functional groups influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Eigenschaften
Molekularformel |
C10H10ClF3O |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
2-chloro-1-propan-2-yloxy-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-8-5-3-4-7(9(8)11)10(12,13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
ZYICKKTWYOEALF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC(=C1Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


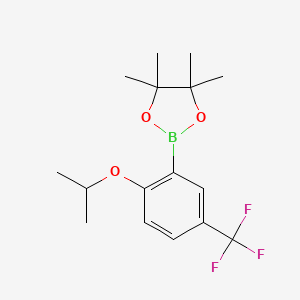
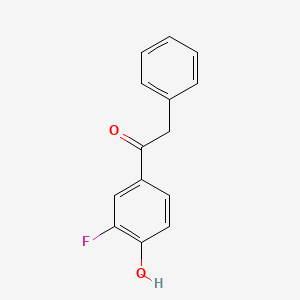
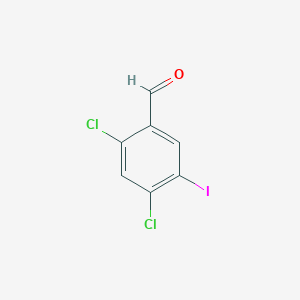
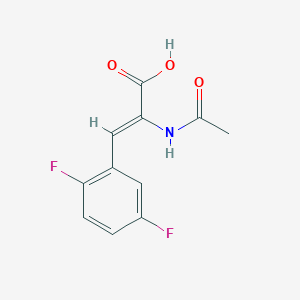
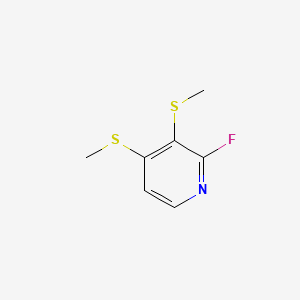
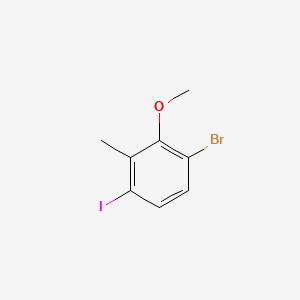
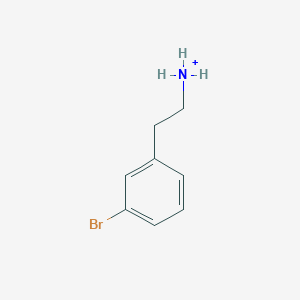
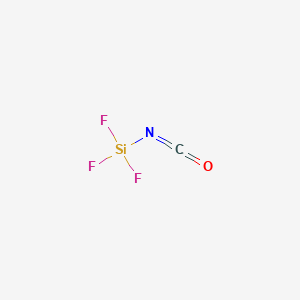
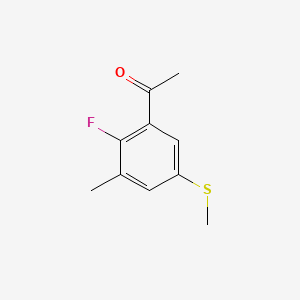
![2-(1,3-Dihydrocyclopenta[c]pyran-1-yl)acetic acid](/img/structure/B14763763.png)
![5-[(1R)-1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B14763764.png)
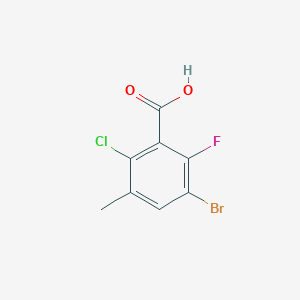
![(R)-1-(Dicyclohexylphosphino)-2-[(S)-1-(dimethylamino)ethyl]ferrocene](/img/structure/B14763779.png)
